molecular formula C25H31N5O2S B2990395 3-[(3,4-dimethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893275-54-2

3-[(3,4-dimethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Katalognummer B2990395
CAS-Nummer: 893275-54-2
Molekulargewicht: 465.62
InChI-Schlüssel: ZKJVYCAEJTVNCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a triazolo group, and a quinazolin-5-amine group. These groups are common in many pharmaceuticals and could potentially contribute to various biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and amine groups could affect its solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis Strategies and Molecular Rearrangements

Research in the field has focused on the preparation and molecular rearrangements of triazoloquinazolinium betaines and related compounds. For example, triazoloquinazolinium derivatives have been synthesized via the treatment of specific thiosemicarbazides with dicyclohexylcarbodiimide (DCC), revealing the intricate molecular structures through X-ray crystallography. This process demonstrates the potential for creating complex molecules for further application in scientific research (Crabb et al., 1999).

Development of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, such as dihydrotriazoloquinazolin-ones, has been achieved through multi-component condensation processes. These synthetic routes provide a foundation for the development of new materials with potential applications in pharmaceuticals and materials science (Shikhaliev et al., 2005).

Catalysis and One-Pot Synthesis

Efficient and environmentally friendly synthesis methods have been reported, utilizing sulfamic acid as a reusable, green catalyst for the one-pot synthesis of triazolo/benzimidazolo quinazolinones. This approach underscores the importance of sustainable practices in chemical synthesis (Heravi et al., 2010).

Potential Bioactive Applications

Several studies have explored the bioactive potential of triazoloquinazoline derivatives, particularly as adenosine receptor (AR) antagonists. These compounds exhibit significant affinity for human ARs, suggesting potential applications in the development of drugs targeting various physiological processes (Burbiel et al., 2016). Moreover, derivatives have been synthesized for evaluation as H(1)-antihistaminic agents, further indicating the broad therapeutic potential of these molecules (Alagarsamy et al., 2008).

Anticancer Activity

New derivatives of triazoloquinoline have been designed, synthesized, and evaluated for their anticancer activity, showcasing the role of these compounds in developing future cancer therapies. Certain derivatives demonstrated significant cytotoxicity against human cancer cell lines, highlighting the therapeutic potential of triazoloquinoline derivatives in oncology (Reddy et al., 2015).

Wirkmechanismus

The mechanism of action would depend on the biological target of this compound. Some related compounds, such as certain triazolothienopyrimidines, have been found to act as inhibitors of various biological targets .

Zukünftige Richtungen

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential pharmaceutical .

Eigenschaften

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N,N-bis(2-methylpropyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O2S/c1-16(2)14-29(15-17(3)4)23-21-9-7-8-10-22(21)30-24(26-23)25(27-28-30)33(31,32)20-12-11-18(5)19(6)13-20/h7-13,16-17H,14-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJVYCAEJTVNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N(CC(C)C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-dimethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.